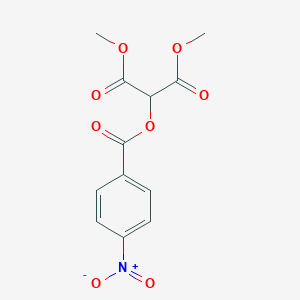
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine, also known as BISA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BISA is a heterocyclic compound that contains a benzimidazole ring and a dimethylphenyl group, making it a unique molecule with interesting properties.
作用機序
The mechanism of action of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is not well understood. However, it has been suggested that N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine may also inhibit viral replication by interfering with viral enzymes or by inhibiting viral entry into host cells. The antibacterial activity of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine may be due to its ability to disrupt bacterial cell membranes or inhibit bacterial enzymes.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to induce apoptosis in cancer cells, leading to cell death. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. Additionally, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, suggesting that it may have potential applications in the treatment of metabolic disorders.
実験室実験の利点と制限
One of the advantages of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has low toxicity, making it a safe compound to work with in lab experiments. However, one of the limitations of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is its limited solubility in water, which may make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine. One direction is to further investigate its potential applications in cancer therapy, antiviral therapy, and antibacterial therapy. Another direction is to study the mechanism of action of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine in more detail to gain a better understanding of how it works. Additionally, research could be done to optimize the synthesis of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine and to develop more soluble derivatives of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine for use in lab experiments.
合成法
The synthesis of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine involves the reaction of 2,5-dimethylphenylamine with 2-carboxybenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine as a yellow solid with a melting point of 218-220°C. The synthesis of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is relatively simple and reproducible, making it a promising compound for further research.
科学的研究の応用
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been investigated for its antitumor, antiviral, and antibacterial properties. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to inhibit the replication of certain viruses, including HIV and HCV, making it a potential antiviral agent. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has also been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
分子式 |
C15H15N3 |
|---|---|
分子量 |
237.3 g/mol |
IUPAC名 |
N-(2,5-dimethylphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c1-10-7-8-11(2)14(9-10)18-15-16-12-5-3-4-6-13(12)17-15/h3-9H,1-2H3,(H2,16,17,18) |
InChIキー |
JYDYMGIBJJSHOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N2 |
正規SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)

![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
![(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B296058.png)
